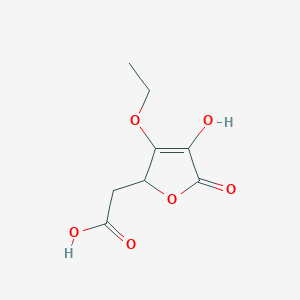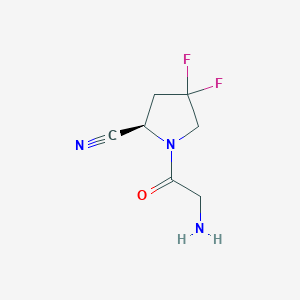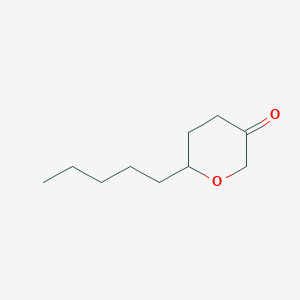
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and benzylation reactions. The cyclopropanation can be achieved using diazo compounds in the presence of transition metal catalysts. The esterification is usually carried out using ethyl alcohol and an acid catalyst, while the benzylation involves the use of benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for esterification and benzylation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropanol: Similar structure but with an alcohol group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropylamine: Similar structure but with an amine group instead of an ester.
Uniqueness
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a benzyloxy methyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
WPTIXUDEALSQOF-QWHCGFSZSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)




![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
